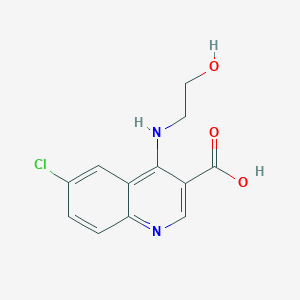

6-Chloro-4-(2-hydroxy-ethylamino)-quinoline-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

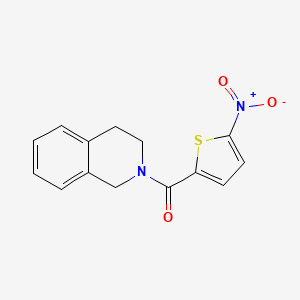

Synthesis and Derivative Formation

6-Chloro-4-(2-hydroxy-ethylamino)-quinoline-3-carboxylic acid and its derivatives serve as key intermediates in the synthesis of complex heterocyclic compounds. Research demonstrates the synthesis of novel heterocyclo-thienoquinoline derivatives through various chemical reactions involving the sodium salt of similar carboxylic acids. These compounds have been explored for their potential applications in medicinal chemistry and material science due to their unique chemical structures and properties (Awad, Abdel-rahman, & Bakhite, 1991).

Photophysical and Photovoltaic Properties

The photophysical and photovoltaic properties of derivatives similar to this compound have been extensively studied, demonstrating their potential in organic–inorganic photodiode fabrication. The synthesis of these derivatives and their applications in the development of photodiodes highlight their significance in advancing renewable energy technologies and optoelectronic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).

Analytical Reagent Applications

Compounds structurally related to this compound, such as quinoxaline-2-carboxylic acid derivatives, have been evaluated as analytical reagents. Their application in the gravimetric determination of various metals, including Cu(II), Cd(II), Zn(II), Co(II), Ni(II), and Pd(II), showcases the versatility of quinoline derivatives in analytical chemistry for metal ion detection and quantification (Dutt, Sanayal, & Nag, 1968).

Chemotherapeutic Activity

The chemotherapeutic potential of quinoline carboxylic acid derivatives, closely related to the chemical structure of interest, has been explored through the synthesis and evaluation of their biological activities. These studies contribute to the development of new therapeutic agents, highlighting the importance of quinoline derivatives in the pharmaceutical industry (Frigola, Colombo, Mas, & Pares, 1987).

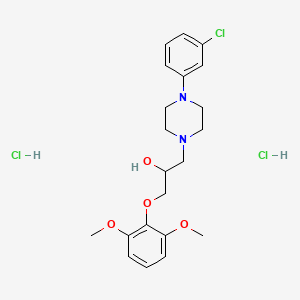

Antibacterial and Antifungal Activities

Quinoline derivatives have been synthesized and tested for their antibacterial and antifungal activities. The investigation of novel quinoline-6-carboxamides and 2-chloroquinoline-4-carboxamides against microorganisms such as Escherichia coli and Staphylococcus aureus demonstrates their potential as antimicrobial agents, which is crucial for addressing antibiotic resistance challenges (Shivaraj, Naveen, Vijayakumar, & Kumar, 2013).

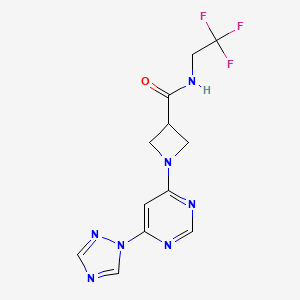

作用機序

Target of Action

Compounds with similar structures have been used in suzuki–miyaura coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

In the context of suzuki–miyaura coupling reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new pd–c bond .

Biochemical Pathways

It’s worth noting that compounds with similar structures have been involved in suzuki–miyaura coupling reactions , which could suggest potential involvement in carbon–carbon bond formation pathways.

Result of Action

Similar compounds have been involved in suzuki–miyaura coupling reactions , suggesting potential involvement in carbon–carbon bond formation.

Action Environment

It’s worth noting that the success of suzuki–miyaura coupling reactions, which similar compounds have been involved in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

特性

IUPAC Name |

6-chloro-4-(2-hydroxyethylamino)quinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O3/c13-7-1-2-10-8(5-7)11(14-3-4-16)9(6-15-10)12(17)18/h1-2,5-6,16H,3-4H2,(H,14,15)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICDMJETXIILNFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C(=C2C=C1Cl)NCCO)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(E)-3-(4-morpholin-4-ylphenyl)-3-oxoprop-1-enyl]benzaldehyde](/img/structure/B2998886.png)

![4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]benzaldehyde](/img/structure/B2998888.png)

![8-(3-((4-ethoxyphenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2998894.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2998903.png)

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide](/img/structure/B2998905.png)

![2-[4-(4-ethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2998908.png)

![7-[4-[4-(furan-2-carbonyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2998909.png)